Cas no 116325-17-8 (Methyl 1-(benzenesulfonyl)indole-3-carboxylate)

Methyl 1-(benzenesulfonyl)indole-3-carboxylate is a versatile indole derivative widely used in organic synthesis and pharmaceutical research. Its key advantages include its role as a protected indole intermediate, facilitating further functionalization at the 3-position while the 1-position remains blocked by the benzenesulfonyl group. The ester moiety enhances solubility and reactivity, making it suitable for cross-coupling reactions or nucleophilic substitutions. This compound is particularly valuable in the synthesis of biologically active molecules, including alkaloids and drug candidates. Its stability under various reaction conditions and well-defined crystalline structure contribute to its reliability in multistep synthetic pathways. The benzenesulfonyl group also allows for selective deprotection when required.
Methyl 1-(benzenesulfonyl)indole-3-carboxylate structure
116325-17-8 structure
Product Name:Methyl 1-(benzenesulfonyl)indole-3-carboxylate
CAS No:116325-17-8
MF:C16H13NO4S
MW:315.343723058701
CID:1205686
PubChem ID:3829008
Update Time:2025-08-04

Methyl 1-(benzenesulfonyl)indole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-(benzenesulfonyl)indole-3-carboxylate
    • SureCN2886421
    • ACMC-1BRAO
    • methyl 1-(phenylsulfonyl)-3-indolecarboxylate
    • methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate
    • 1-benzenesulfonyl-1H-indole-3-carboxylic acid methyl ester
    • N-benzenesulfonyl-1H-indole-3-carboxylic acid methyl ester
    • CTK0C5530
    • AC1MYB2F
    • 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester
    • methyl 1-phenylsulfonyl-1H-indole-3-carboxylate
    • Methyl 1-phenylsulfonylindole-3-carboxylate
    • 1-(phenylsulfonyl)-1H-indol-3-yl acetate
    • methyl 1-phenylsulfonyl-1H-indole-3-
    • RARECHEM AL BF 1326
    • 1H-INDOLE-3-CARBOXYLIC ACID, 1-(PHENYLSULFONYL)-,METHYL ESTER
    • CHEMBL1398647
    • 9T-1484
    • HMS2863I24
    • MLS001165970
    • AKOS005106533
    • 116325-17-8
    • Methyl1-(benzenesulfonyl)-1H-indole-3-carboxylate
    • DTXSID40397002
    • SCHEMBL2886421
    • SMR000550237
    • Methyl 1-(benzenesulfonyl)-1H-indole-3-carboxylate
    • Methyl 1-(benzenesulfonyl)indole-3-carboxylate
    • MDL: MFCD03305948
    • Inchi: 1S/C16H13NO4S/c1-21-16(18)14-11-17(15-10-6-5-9-13(14)15)22(19,20)12-7-3-2-4-8-12/h2-11H,1H3
    • InChI Key: UAGHFCKWEMUQTN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1C=C(C(=O)OC)C2C=CC=CC1=2)(=O)=O

Computed Properties

  • Exact Mass: 315.05659
  • Monoisotopic Mass: 315.057
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 507
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 73.8Ų

Experimental Properties

  • PSA: 65.37

Methyl 1-(benzenesulfonyl)indole-3-carboxylate Pricemore >>

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Additional information on Methyl 1-(benzenesulfonyl)indole-3-carboxylate

Recent Advances in the Study of Methyl 1-(benzenesulfonyl)indole-3-carboxylate (CAS: 116325-17-8)

Methyl 1-(benzenesulfonyl)indole-3-carboxylate (CAS: 116325-17-8) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its unique structural features and versatile reactivity. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, applications, and potential biological activities.

One of the most notable advancements in the study of Methyl 1-(benzenesulfonyl)indole-3-carboxylate is its role as a precursor in the synthesis of indole-based pharmaceuticals. Indole derivatives are known for their wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Recent research has demonstrated that this compound can be efficiently synthesized through a series of sulfonylation and esterification reactions, with high yields and purity. These synthetic methods have been optimized to reduce by-products and improve scalability, making the compound more accessible for further pharmaceutical development.

In addition to its synthetic utility, Methyl 1-(benzenesulfonyl)indole-3-carboxylate has been investigated for its direct biological effects. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed moderate inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings open new avenues for the development of COX-2 inhibitors with potentially fewer side effects compared to existing drugs.

Another area of interest is the potential anticancer properties of Methyl 1-(benzenesulfonyl)indole-3-carboxylate. Researchers have explored its ability to interfere with cancer cell proliferation and apoptosis. A recent in vitro study demonstrated that the compound induced apoptosis in human leukemia cells by activating caspase-3 and -9, key mediators of programmed cell death. While these results are promising, further in vivo studies are needed to validate its efficacy and safety as a therapeutic agent.

The compound's mechanism of action is also under investigation. Computational modeling and molecular docking studies have provided insights into how Methyl 1-(benzenesulfonyl)indole-3-carboxylate interacts with biological targets. These studies suggest that the benzenesulfonyl and carboxylate groups play critical roles in binding to active sites of target proteins, thereby modulating their function. Such insights are invaluable for the rational design of more potent and selective derivatives.

Despite these advancements, challenges remain in the development of Methyl 1-(benzenesulfonyl)indole-3-carboxylate-based therapeutics. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on modifying the compound's structure to enhance its pharmacokinetic properties while retaining its biological activity. For example, replacing the methyl ester group with other bioisosteres has shown promise in improving metabolic stability.

In conclusion, Methyl 1-(benzenesulfonyl)indole-3-carboxylate (CAS: 116325-17-8) continues to be a compound of significant interest in medicinal chemistry. Its versatile synthetic applications and potential biological activities make it a valuable scaffold for the development of new therapeutic agents. Ongoing research is expected to further elucidate its mechanisms of action and optimize its pharmacological profile, paving the way for its eventual clinical application.

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